Cas no 55555-61-8 (N-[(3S,8S,9S,10R,13S,14S,17S)-17-[1-[Acetyl(methyl)amino]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide)

N-[(3S,8S,9S,10R,13S,14S,17S)-17-[1-[Acetyl(methyl)amino]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide structure
55555-61-8 structure
Product Name:N-[(3S,8S,9S,10R,13S,14S,17S)-17-[1-[Acetyl(methyl)amino]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide
Numero CAS:55555-61-8
MF:C26H42N2O2
MW:414.62388753891
CID:2671555
Update Time:2023-08-06

N-[(3S,8S,9S,10R,13S,14S,17S)-17-[1-[Acetyl(methyl)amino]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[3β-(Acetylamino)pregn-5-en-20-yl]-N-methylacetamide
    • N-[(3S,8S,9S,10R,13S,14S,17S)-17-[1-[Acetyl(methyl)amino]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,
    • N-[(3S,8S,9S,10R,13S,14S,17S)-17-[1-[Acetyl(methyl)amino]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide
    • Inchi: 1S/C26H42N2O2/c1-16(28(6)18(3)30)22-9-10-23-21-8-7-19-15-20(27-17(2)29)11-13-25(19,4)24(21)12-14-26(22,23)5/h7,16,20-24H,8-15H2,1-6H3,(H,27,29)/t16?,20-,21-,22+,23-,24-,25-,26+/m0/s1
    • Chiave InChI: OSPCSHDLGCEBMO-FOLDDWPWSA-N
    • Sorrisi: O=C(C)N(C)C(C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]21C)NC(C)=O

Proprietà calcolate

  • Massa esatta: 414.325
  • Massa monoisotopica: 414.325
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 3
  • Complessità: 745
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.4

N-[(3S,8S,9S,10R,13S,14S,17S)-17-[1-[Acetyl(methyl)amino]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide Letteratura correlata

Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd